Thiophen-Carbonsäuren und Derivate

Thiophene carboxylic acids and their derivatives are a class of organic compounds with diverse applications in the fields of pharmaceuticals, materials science, and functional chemicals. These compounds feature a thiophene ring fused to a carboxylic acid group, offering unique chemical properties such as aromaticity and polar functionalities. The presence of a thione bridge in the thiophene ring provides these molecules with distinctive reactivity, enabling their transformation into various functional groups through different synthetic routes.

Thiophene carboxylic acids have been utilized in the development of heterocyclic compounds, serving as key intermediates for synthesizing drugs and dyes. Their ability to form hydrogen bonds and π-π stacking interactions makes them valuable for material science applications, including polymer modifications, adhesives, and coatings. Additionally, these derivatives can act as electron-donating or -accepting agents in organic electronics, contributing to the development of efficient organic photovoltaics and light-emitting diodes (OLEDs).

The versatility of thiophene carboxylic acids lies in their structural diversity, which allows for tailored synthesis towards specific applications. This adaptability renders them indispensable in both academic research and industrial settings, driving advancements in multiple sectors through innovative chemical transformations and applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

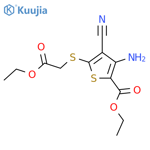

4-Ethyl 2-methyl 5-(chloroacetyl)amino-3-methylthiophene-2,4-dicarboxylate | 300676-14-6 | C12H14ClNO5S |

|

methyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | 356568-66-6 | C14H12ClNO3S |

|

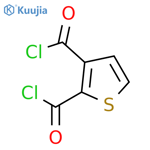

Methyl 4,5-dichlorothiophene-2-carboxylate | 89281-29-8 | C6H4Cl2O2S |

|

methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | 960511-21-1 | C9H8N2O2S2 |

|

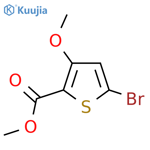

Methyl 5-bromo-3-methoxythiophene-2-carboxylate | 181063-64-9 | C7H7BrO3S |

|

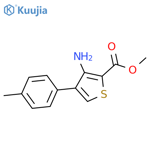

Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate | 160133-75-5 | C13H13NO2S |

|

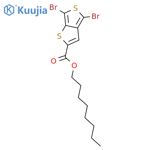

Octyl 4,6-Dibromothieno3,4-bthiophene-2-carboxylate | 1160823-85-7 | C15H18Br2O2S2 |

|

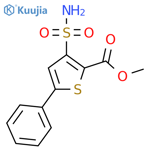

Methyl 5-phenyl-3-sulfamoylthiophene-2-carboxylate | 100567-13-3 | C12H11NO4S2 |

|

2,3-Thiophenedicarbonyl dichloride (9CI) | 63599-98-4 | C6H2Cl2O2S |

|

| 91568-02-4 | C12H14N2O4S2 |

Verwandte Literatur

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte